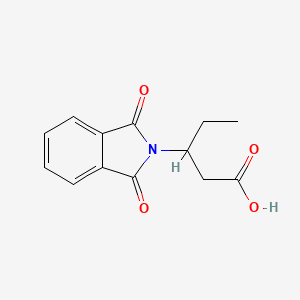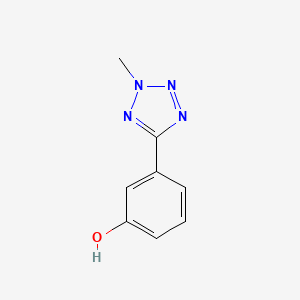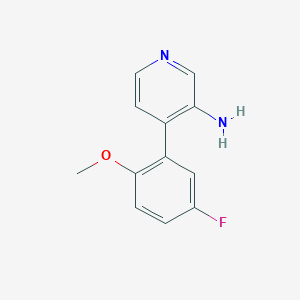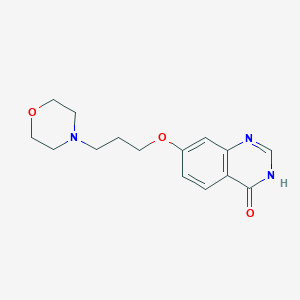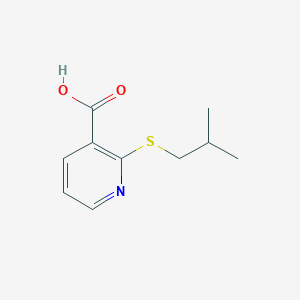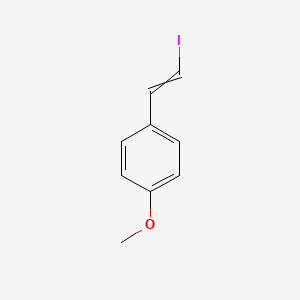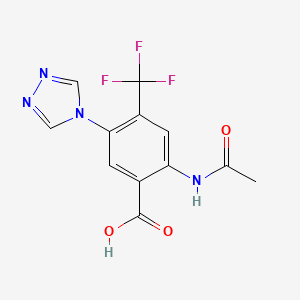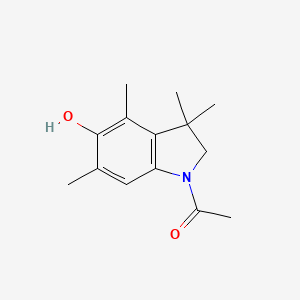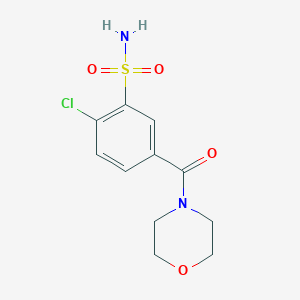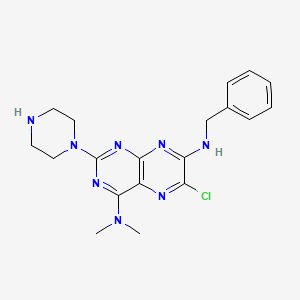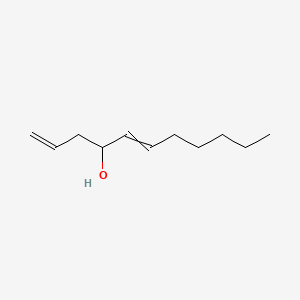
1,5-Undecadien-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Undecadien-4-ol is an organic compound with the molecular formula C11H20O It is a type of unsaturated alcohol, characterized by the presence of two double bonds and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Undecadien-4-ol can be synthesized through several methods. One common approach involves the reaction of 1,5-undecadiene with a suitable oxidizing agent to introduce the hydroxyl group at the fourth carbon position. Another method includes the hydroboration-oxidation of 1,5-undecadiene, where the double bonds are first hydroborated and then oxidized to form the alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1,5-undecadien-4-one, followed by purification processes such as distillation or crystallization to obtain the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Undecadien-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: 1,5-Undecadien-4-one or 1,5-Undecadien-4-al.
Reduction: this compound can be reduced to 1,5-Undecanediol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,5-Undecadien-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,5-Undecadien-4-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the double bonds can undergo addition reactions. These interactions can influence the compound’s reactivity and its effects in biological systems.
Comparación Con Compuestos Similares
1,5-Undecadien-4-ol can be compared with other similar compounds such as:
1,5-Undecadien-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
1,5-Undecadien-4-al: Similar structure but with an aldehyde group instead of a hydroxyl group.
1,5-Undecanediol: Similar structure but with saturated bonds and two hydroxyl groups.
The uniqueness of this compound lies in its combination of unsaturation and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
64677-46-9 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
(5E)-undeca-1,5-dien-4-ol |
InChI |
InChI=1S/C11H20O/c1-3-5-6-7-8-10-11(12)9-4-2/h4,8,10-12H,2-3,5-7,9H2,1H3/b10-8+ |
Clave InChI |
XPHXCGYGEZUXRT-CSKARUKUSA-N |
SMILES isomérico |
CCCCC/C=C/C(CC=C)O |
SMILES canónico |
CCCCCC=CC(CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


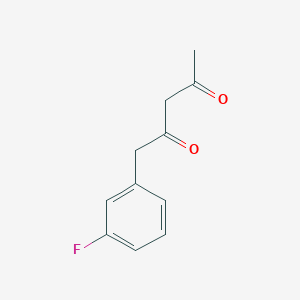
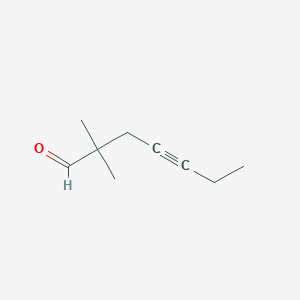
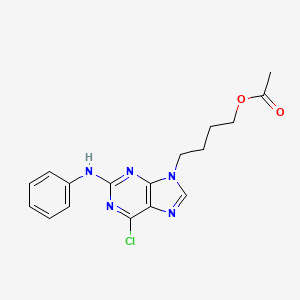
![1-Bromo-3-[(3-chloropropyl)sulfanyl]benzene](/img/structure/B8338847.png)
